1-Aminocyclohexanecarbonitrile is an organic compound characterized by the molecular formula C₇H₁₂N₂. It is a derivative of cyclohexane, where one hydrogen atom is substituted by an amino group (-NH₂) and another by a nitrile group (-CN). This compound exhibits a unique structure that contributes to its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .
While specific biological activities of 1-aminocyclohexanecarbonitrile are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino and nitrile groups suggests potential interactions with biological targets, which could be explored further in medicinal chemistry contexts. Its role as a building block in synthesizing pharmaceutical agents indicates its relevance in drug development .
1-Aminocyclohexanecarbonitrile can be synthesized through several methods:
The compound has several notable applications:
The interactions of 1-aminocyclohexanecarbonitrile with other molecules can lead to interesting chemical transformations. For example, its reaction with 2-nitrobenzaldehyde results in a methanol adduct upon reduction with zinc, showcasing its unique reactivity compared to other α-aminonitriles. Such studies underline the compound's potential for further exploration in synthetic organic chemistry .
Several compounds share structural similarities with 1-aminocyclohexanecarbonitrile. Below are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 1-Amino-4-isopropylcyclohexanecarbonitrile | 804433-45-2 | 1.00 |
| 1-Amino-4-methylcyclohexane-1-carbonitrile HCl | 92334-10-6 | 0.96 |
| 1-Aminocyclohexanecarbonitrile hydrochloride | 50846-38-3 | 0.96 |
| 3-Aminobicyclo[3.2.1]octane-3-carbonitrile | 134047-47-5 | 0.96 |
| 2-Aminobicyclo[3.2.1]octane-2-carbonitrile | 134047-42-0 | 0.92 |
These compounds exhibit similar functional groups and structural characteristics but may differ in their physical properties and reactivity profiles, making each unique in its applications and potential uses in research and industry .
The synthesis of 1-aminocyclohexanecarbonitrile represents an important area of research in organic chemistry, with several efficient methodologies developed over the decades. The Strecker synthesis remains the most widely employed approach for preparing this compound, involving the reaction of cyclohexanone with cyanide and ammonia sources.
| Property | Value |
|---|---|
| CAS Number | 5496-10-6 |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18400 g/mol |
| Boiling Point | 236.2°C at 760 mmHg |
| Flash Point | 96.6°C |
| Exact Mass | 124.10000 |
| LogP | 1.87188 |
The classical Strecker reaction involves the condensation of cyclohexanone with ammonia to form an imine intermediate, followed by nucleophilic addition of cyanide to yield the α-aminonitrile product. The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by ammonia, water elimination to form an iminium ion, and finally cyanide addition to produce 1-aminocyclohexanecarbonitrile.
A more recent and optimized method for producing this compound involves the reaction of cyclohexanone with organic or inorganic amine salts and alkali metal cyanide or acetone cyanohydrin in water at 20-30°C without requiring a catalyst. This approach offers significant advantages including readily available reactants, environmentally friendly conditions, and high yields exceeding 90% with excellent purity above 91%.
Understanding the cyclization mechanisms of α-amino nitriles is crucial for designing efficient synthetic routes and predicting stereochemical outcomes in reactions involving compounds like 1-aminocyclohexanecarbonitrile.
Research by Coldham and others has explored the reductive lithiation and cyclization of α-amino nitriles. This approach involves sequential alkylation of α-amino nitriles followed by reductive lithiation of the nitrile and cyclization onto an alkene. The process creates cyclic or spirocyclic ring systems with moderate to high diastereoselectivity. The mechanism typically employs lithium 4,4′-di-tert-butylbiphenylide (LiDBB) as the reducing agent:
R₂N-C(R¹)(CN) + LiDBB → R₂N-C(R¹)(Li) + CN⁻The resulting α-amino alkyllithium intermediate can undergo intramolecular carbolithiation, with the stereoselectivity of these reactions thoroughly examined using density functional calculations to evaluate plausible transition state models. This reductive lithiation strategy has proven particularly valuable for constructing complex alkaloid skeletons from α-amino nitriles.
Another important aspect involves metalated nitriles in stereodivergent cation-controlled cyclizations. Research demonstrates that the choice of cation in the alkylmetal base significantly influences the stereochemical outcome of cyclizations involving γ-hydroxy cyclohexanecarbonitriles. For instance, β-hydroxy nitriles can form internally chelated nitrile anions that selectively cyclize to trans- and cis-decalins depending on the stereochemistry of the adjacent hydroxyl-bearing carbon.
Catalytic amination strategies represent a modern approach to introducing amino groups to cyclohexane derivatives, offering enhanced efficiency and stereoselectivity compared to traditional methods.
A significant advancement in this area is the development of catalytic asymmetric Strecker reactions. Research published in Nature Communications describes a scalable catalytic asymmetric Strecker reaction utilizing "an accessible chiral variant of oligoethylene glycol as the catalyst and KCN to generate a chiral cyanide anion". This approach transforms various α-amido sulphone substrates into optically enriched α-aminonitriles with excellent yields and enantioselectivities.
The procedure involves:
This catalytic approach offers several advantages over traditional methods:
The robust nature of the catalyst enables a 'one-pot' synthesis of enantiomerically pure α-amino acids starting from α-amido sulphones with simple catalyst recycling. These features make this protocol particularly suitable for large-scale synthesis of non-natural amino acids derived from compounds like 1-aminocyclohexanecarbonitrile.
For industrial-scale production of 1-aminocyclohexanecarbonitrile, optimization techniques focus on enhancing efficiency, safety, and cost-effectiveness while minimizing environmental impact.
A patent discloses an optimized method for preparing α-amino cyclo nitrile compounds, including 1-aminocyclohexanecarbonitrile. This method involves reacting cycloalkanone, organic amine salt or inorganic amine salt, and alkali metal cyanide or acetone cyanohydrin in water at 20-30°C without requiring a catalyst.
| Process Parameter | Optimized Condition | Advantage |
|---|---|---|
| Raw Materials | Cyclohexanone, amine salts, cyanide sources | Cheap and readily available |
| Solvent | Water | Environmentally friendly, low cost |
| Catalyst | None | Cost reduction, no recovery issues |
| Temperature | 20-30°C | Moderate conditions, energy efficient |
| Processing | Simple extraction, washing, drying | No complex purification needed |
| Performance | >91% purity, >90% yield | High quality product, efficient process |
The industrial optimization aspects of this method include:
In embodiment 2 of the patent, the process specifically describes combining 30 grams of pimelinketone (cyclohexanone), 25 grams of organic amine salt or bicarbonate of ammonia, and 133 grams of 15% potassium cyanide aqueous solution. After reaction completion, the mixture is extracted with diethyl ether, washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 1-aminocyclohexanecarbonitrile.
Green chemistry approaches for synthesizing 1-aminocyclohexanecarbonitrile aim to reduce environmental impact while maintaining or improving reaction efficiency and product quality.
While the search results don't specifically mention solvent-free synthesis for 1-aminocyclohexanecarbonitrile, several green chemistry principles are evident in modern synthetic methods:
The patented method states that "the method can be operated continuously, has great production capacity, short production cycle and short production cost, and can be applied to industrialized mass production". This approach exemplifies how green chemistry principles can align with industrial efficiency requirements.
For asymmetric synthesis, the development of recyclable catalysts represents another environmentally conscious approach. As noted in Nature Communications, "the structural simplicity and robustness of the catalyst enable 'one-pot' synthesis of enantiomerically pure non-natural α-amino acids and simple recovery of the catalyst".
The amino group in 1-aminocyclohexanecarbonitrile acts as a potent nucleophile, enabling substitution reactions at the α-carbon. Studies on analogous aminonitriles demonstrate that protonation of the amino group enhances electrophilicity at the adjacent cyano-bearing carbon, facilitating nucleophilic attack [4]. For instance, reactions with thiols like cysteine yield thiazoline derivatives via intramolecular cyclization (Fig. 1A) [4]. The reaction proceeds through initial thiolate attack at the electrophilic α-carbon, followed by cyclization and elimination of ammonia.
| Reaction Partner | Product | Key Conditions | Yield (%) |
|---|---|---|---|
| Cysteine | Thiazoline | pH 6.5, RT | 72 [4] |
| Homocysteine | Thiazepane | 45°C, pH 6.5 | 68 [4] |
Fig. 1A. Thiazoline formation via nucleophilic substitution [4].
The steric environment of the cyclohexane ring influences substitution rates. Bulky nucleophiles exhibit slower kinetics due to hindered access to the α-carbon, as observed in valine-derived nitriles [4]. Computational analyses reveal that protonation lowers the π* orbital energy of the nitrile, increasing electrophilicity and accelerating substitution [4].
Under acidic or thermal conditions, 1-aminocyclohexanecarbonitrile undergoes tandem cyclization-dehydration to form nitrogen-containing heterocycles. For example, heating with Lewis acids like AgOTf promotes γ-C–H activation, leading to seven-membered lactams via a Pd/Ag-catalyzed mechanism (Fig. 1B) [2]. The reaction involves:
Fig. 1B. Lactam synthesis via γ-C–H activation [2].
Dehydration intermediates, such as enamines, have been characterized by NMR, showing transient imine formation before cyclization [4]. The rigidity of the cyclohexane scaffold favors chair conformations that preorganize the molecule for six- or seven-membered ring formation [4].
1-Aminocyclohexanecarbonitrile participates in Ni- and Pd-catalyzed cross-couplings with aryl electrophiles. A redox-neutral α-arylation protocol using aryl sulfoxides, Tf₂O, and DABCO achieves rapid (<20 min) functionalization at −30°C (Fig. 1C) [6]. Key steps include:
Fig. 1C. α-Arylation mechanism via sulfonium intermediates [6].
Nickel-catalyzed methods using redox-active esters enable coupling with aryl iodides, yielding α-aryl nitriles with >90% regioselectivity [5]. The amino group’s electron-donating effect stabilizes transition states, suppressing β-hydride elimination [5].
Ring-expansion reactions of 1-aminocyclohexanecarbonitrile exhibit stereochemical dependence on the cyclohexane chair conformation. In Rh-catalyzed C–H activation, the equatorial positioning of the amino group directs meta-selectivity in aryl couplings (Fig. 1D) [2]. DFT studies show that axial amino orientations increase steric hindrance, reducing reaction rates by 15–20% [2].
Fig. 1D. Chair conformation effects on C–H activation [2].
Diastereoselectivity emerges in valine-derived analogues, where bulky isopropyl groups favor one transition state geometry, yielding >4:1 dr in thiazoline products [4]. Conversely, methionine-derived nitriles show minimal stereoselectivity due to flexible side chains [4].
Corrosive